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Compound of Interest

Compound Name: 2,3-Dichloro-6-fluorobenzoic acid

Cat. No.: B1350897

An In-Depth Technical Guide on the Crystal Structures of Halogenated Benzoic Acid
Derivatives: A Proxy for 2,3-Dichloro-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

While a specific crystal structure for 2,3-dichloro-6-fluorobenzoic acid is not publicly
available in the searched resources, this technical guide provides a comprehensive analysis of
closely related halogenated benzoic acid derivatives. The crystallographic data and
experimental protocols for these analogous compounds offer valuable insights into the
expected structural characteristics, intermolecular interactions, and experimental
considerations for 2,3-dichloro-6-fluorobenzoic acid. The principles of molecular packing and
hydrogen bonding observed in these structures are likely to be transferable.

Crystallographic Data of Anhalogous Compounds

The following tables summarize the key crystallographic data for several related fluorinated and
chlorinated benzoic acid derivatives. This data provides a foundation for understanding the
influence of halogen substitution on the crystal packing and molecular conformation of benzoic
acid.

Table 1: Crystal Data for Halogenated Benzoic Acid Derivatives
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2-Chloro-6- 2,6- 2,4,6- 2,3-
Compound fluorobenzoic Difluorobenzoi  Trifluorobenzo Difluorobenzoi
acid[1] c acid[2] ic acid[3] c acid[4]
Chemical
Formula C7H4CIFO2 C7HaF202 C7H3F30:2 C7H4F20:2
Molecular Weight  174.55 158.10 176.09 158.10
Crystal System Monoclinic Monoclinic Monoclinic Monoclinic
Space Group P2i/c P2i/c P2i/c P2i/c
a (&) 3.7655 (2) 3.6517 (4) 7.2769 (3) 3.761 (1)
b (A) 13.9660 (7) 14.1214 (15) 13.7998 (6) 6.520 (1)
c () 13.2300 (7) 12.2850 (13) 7.3097 (3) 26.521 (2)
B (°) 98.034 (3) 95.651 (3) 115.041 (2) 92.27 (1)
Volume (A3) 688.92 (6) 630.42 (12) 665.04 (5) -
A 4 4 4 -
Temperature (K) 200 100 200 293 (2)
Table 2: Data Collection and Refinement Parameters
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2-Chloro-6- 2,6- 2,4,6- 2,3-
Parameter fluorobenzoic Difluorobenzoi Trifluorobenzo Difluorobenzoi
acid[1] c acid[2] ic acid[3] c acid[4]
) Bruker APEXII Bruker APEXII Bruker APEXII
Diffractometer -
CCD DUO CCD CCD
Radiation Mo Ka Mo Ka Mo Ka Mo Ka
Measured
) 11312 6112 6435 25713
Reflections
Independent
1671 - 1643 -
Reflections
Reflections with |
1267 1895 1394 1371
> 20(l)
R_int 0.081 - 0.034 0.031
Final R indices [l
R1=0.032 R:1 = 0.049 R:1 =0.038 R1=0.044
> 20(1)]
wR(F?) 0.081 0.143 0.106 0.134

Experimental Protocols

The determination of the crystal structures summarized above generally follows a standard
single-crystal X-ray diffraction workflow.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a
saturated solution of the compound in an appropriate solvent. For instance, 2,3-difluorobenzoic
acid crystals were grown from a 1-propanol solution[4]. The choice of solvent is critical and
often determined empirically to yield high-quality, single crystals.

Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a
diffractometer. The data for the analogous compounds were collected on Bruker APEXII series
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diffractometers using molybdenum radiation (A = 0.71073 A). The crystal is rotated in the beam,
and the diffraction pattern is recorded on a CCD detector. Data is collected at low temperatures
(100-200 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure
determination.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase
problem is solved using direct methods or Patterson methods to obtain an initial model of the
crystal structure. This model is then refined against the experimental data using least-squares
methods. The refinement process optimizes the atomic coordinates, displacement parameters,
and other structural parameters to achieve the best possible fit between the calculated and
observed structure factors. For the presented structures, programs such as SHELXS and
SHELXL were used for structure solution and refinement.

Structural Analysis and Intermolecular Interactions

A common feature in the crystal structures of benzoic acid derivatives is the formation of
centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.

Hydrogen Bonding

In all the analyzed analogous structures, the carboxylic acid groups form classic R?2(8) ring
motifs via O-H::-O hydrogen bonds.[1][2][3][4] These strong interactions are the primary drivers
for the formation of dimeric units.

The diagram below illustrates this common hydrogen bonding pattern.
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Caption: Carboxylic acid dimer formation via O-H---O hydrogen bonds.

Other Intermolecular Interactions

Besides the strong O-H---O hydrogen bonds, weaker interactions such as C-H---F and C-H---O
contacts are also observed, which connect the primary dimeric units into more extended
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supramolecular architectures like sheets or stacks.[1][2][4] In 2-chloro-6-fluorobenzoic acid, C-
H---F contacts link the dimers into undulating sheets.[1] Similarly, in 2,6-difluorobenzoic acid,
the dimers are connected into sheets by C-H---F hydrogen bonds.[2]

The following workflow illustrates the hierarchical nature of the crystal packing.
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Caption: Hierarchical assembly in halogenated benzoic acid crystals.

Conformational Analysis

The orientation of the carboxylic acid group relative to the benzene ring is a key conformational
feature. In many of the studied analogs, the carboxylic acid group is twisted out of the plane of
the aromatic ring, likely due to steric hindrance from the ortho substituents. For example, in 2-
chloro-6-fluorobenzoic acid, the dihedral angle between the carboxylic acid group and the
phenyl ring is 47.83 (6)°.[1] In 2,6-difluorobenzoic acid, this angle is 33.70 (14)°.[2] A similar
non-planar conformation is anticipated for 2,3-dichloro-6-fluorobenzoic acid.
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Implications for Drug Development

The crystal structure of an active pharmaceutical ingredient (API) is critical as it influences key
physicochemical properties such as solubility, dissolution rate, and stability. Understanding the
likely crystal packing and intermolecular interactions of 2,3-dichloro-6-fluorobenzoic acid,
based on its analogs, can aid in:

o Polymorph Screening: Predicting likely hydrogen bonding motifs can guide the design of
crystallization experiments to identify different polymorphic forms.

o Co-crystal Design: Knowledge of the primary hydrogen bonding synthons allows for the
rational design of co-crystals with improved properties.

o Computational Modeling: The structural data from analogs can be used to validate and refine
computational models for predicting the crystal structure and properties of the target
compound.

The logical relationship for applying this structural knowledge is outlined below.
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Caption: Application of structural data in drug development.

In conclusion, while the specific crystal structure of 2,3-dichloro-6-fluorobenzoic acid
remains to be experimentally determined, a detailed analysis of its close analogs provides a
robust framework for predicting its structural characteristics. This information is invaluable for
researchers in crystallography, medicinal chemistry, and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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